![molecular formula C16H15ClN2O4 B5725148 N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide](/img/structure/B5725148.png)
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide (CBDMB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBDMB is a derivative of 3,5-dimethoxybenzohydrazide and is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It also induces apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to exhibit excellent catalytic activity when used as a ligand for the synthesis of metal complexes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is its high yield and cost-effectiveness in synthesis. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide exhibits excellent antibacterial, antifungal, and anticancer activities, making it a suitable candidate for various scientific research applications. However, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide. One potential direction is the synthesis of new derivatives of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide with improved properties, such as increased solubility and reduced toxicity. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can be further studied for its potential use as a fluorescent probe for the detection of metal ions. The use of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide as a ligand for the synthesis of metal complexes can also be further explored for its potential applications in catalysis. Furthermore, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can be studied for its potential use in drug delivery systems, as it exhibits excellent anticancer activity.
Conclusion:
In conclusion, N-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide (N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is synthesized through a simple and efficient method and exhibits excellent antibacterial, antifungal, and anticancer activities. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. Although N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has some limitations, it has several future directions for study, including the synthesis of new derivatives with improved properties and its potential use in drug delivery systems.
Synthesis Methods
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can be synthesized through a simple and efficient method using 2-chlorobenzoyl chloride and 3,5-dimethoxybenzohydrazide. The reaction takes place in the presence of triethylamine and dichloromethane as a solvent. The yield of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is high, and the process is cost-effective, making it a suitable method for large-scale production.
Scientific Research Applications
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity.
properties
IUPAC Name |
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-11-7-10(8-12(9-11)23-2)15(20)18-19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBDGJNNSOUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.